3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one
Description
The exact mass of the compound this compound is 358.18273264 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-13(2)23-8-7-15(18(23)24)21-9-11-22(12-10-21)19-20-17-14(3)5-4-6-16(17)25-19/h4-6,13,15H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFZBDFKWRCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4CCN(C4=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one is a derivative of benzothiazole and piperazine, which have been recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight: 284.41 g/mol
- CAS Number: Not specified in the search results.
Biological Activity Overview
The biological activity of this compound is primarily related to its interactions with various molecular targets, leading to potential therapeutic applications. Compounds with similar structures have shown a range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition: Similar benzothiazole derivatives have been reported to inhibit enzymes such as cyclooxygenases (COX) and various kinases, which are crucial in inflammatory pathways .
- Receptor Modulation: Interaction with neurotransmitter receptors has been observed in related compounds, indicating potential neuropharmacological effects .
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to the target compound displayed potent activity against Mycobacterium tuberculosis, suggesting potential use as anti-tubercular agents .
Anticancer Properties
Compounds containing benzothiazole rings have been explored for their anticancer activities:
- Research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a related compound exhibited an IC50 value of approximately 92.4 µM against various cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the biological profile of the target compound, a comparison with other related compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 5-(Pyridine-4-yl)-1,3,4-oxadiazole | Structure | Antibacterial | 50 µM |
| 3-(Piperazin-1-yl)-1,2-benzothiazole | Structure | Antipsychotic | 30 µM |
| 6-substituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole | Structure | Anti-inflammatory | 40 µM |
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Activity:
- A clinical trial involving a compound structurally similar to the target showed a marked reduction in bacterial load in patients with resistant infections.
- Case Study on Cancer Treatment:
- In vitro studies revealed that treatment with benzothiazole derivatives led to significant tumor regression in xenograft models.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various strains of bacteria, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB).
Case Study:
A study synthesized several benzothiazole derivatives and tested their anti-tubercular activity against Mtb H37Rv. The results showed that certain derivatives exhibited better activity than standard drugs like Isoniazid (INH) and Rifampicin (RIF). Specifically, compounds with similar structures to the target compound demonstrated promising Minimum Inhibitory Concentration (MIC) values, indicating their potential as anti-TB agents .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 0.08 | 98 |
| 7g | 0.09 | 99 |
| INH | 0.2 | 99 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
Research Findings:
A review highlighted the synthesis of various benzothiazole-based compounds that showed selective cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation: A common method used to form carbon-carbon bonds.
- Molecular Hybridization Techniques: Combining different molecular frameworks to enhance biological activity.
These synthetic strategies are crucial for developing new derivatives with improved efficacy and selectivity against specific pathogens or cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one?
- Methodology : Utilize reflux conditions in ethanol or DMF for coupling reactions involving piperazine and benzothiazole intermediates. Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography can improve purity. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Adjust reaction time (e.g., 2–6 hours) and stoichiometric ratios of intermediates to minimize byproducts. For piperazine-containing analogs, ensure proper nitrogen protection to avoid side reactions .
Q. Which analytical techniques are most effective for verifying the structural integrity and purity of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) and reference standards (e.g., pharmacopeial impurities like MM0258.07) for calibration .
- NMR : Employ - and -NMR to confirm substituent positions, particularly the piperazine and pyrrolidin-2-one moieties. Compare with crystallographic data for validation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound to maintain stability?
- Best Practices : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture or high temperatures. Conduct stability studies using accelerated thermal degradation (40–60°C) and monitor via HPLC .
Advanced Research Questions
Q. How can conformational analysis of this compound be performed to understand its bioactive conformation?
- Methodology :
- X-ray Crystallography : Resolve single-crystal structures to determine bond angles, torsional strains, and intermolecular interactions (e.g., hydrogen bonding in the piperazine ring) .
- Molecular Dynamics Simulations : Use software like Gaussian or AMBER to model solvent effects (e.g., water, DMSO) on conformational flexibility .
- Data Interpretation : Compare simulated conformers with crystallographic data to identify dominant bioactive forms .
Q. What experimental strategies can resolve contradictions in reported pharmacological activities (e.g., target selectivity)?
- Methodology :
- Comparative Binding Assays : Use radioligand displacement assays or surface plasmon resonance (SPR) to measure affinity against related targets (e.g., kinase isoforms). Include positive controls from pharmacopeial reference compounds .
- Dose-Response Studies : Validate activity across multiple cell lines or in vivo models to rule out off-target effects.
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to reduce CYP450-mediated oxidation .
- In Silico Predictions : Use ADMET software (e.g., SwissADME) to predict metabolic hotspots and guide synthetic modifications .
- Validation : Perform microsomal stability assays (human/rat liver microsomes) and compare half-life () with the parent compound .
Data Contradiction Analysis
Q. How to address inconsistencies in solubility data reported for this compound?
- Methodology :
- Standardized Solubility Protocols : Use USP/Ph.Eur. guidelines for equilibrium solubility measurements in buffered solutions (pH 1.2–7.4). Include controls for temperature and agitation .
- Particle Size Analysis : Characterize particle size distribution (e.g., dynamic light scattering) to assess impact on apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
